![molecular formula C6H8ClN5 B13482774 1-{[1,2,3,4]Tetrazolo[1,5-a]pyridin-8-yl}methanamine hydrochloride](/img/structure/B13482774.png)
1-{[1,2,3,4]Tetrazolo[1,5-a]pyridin-8-yl}methanamine hydrochloride
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Overview
Description
1-{[1,2,3,4]Tetrazolo[1,5-a]pyridin-8-yl}methanamine hydrochloride is a heterocyclic compound that features a tetrazole ring fused to a pyridine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1,2,3,4]Tetrazolo[1,5-a]pyridin-8-yl}methanamine hydrochloride typically involves the formation of the tetrazole ring followed by its fusion with the pyridine ring. One common method involves the reaction of 2-aminopyridine with sodium azide and triethyl orthoformate to form the tetrazole ring. This intermediate is then subjected to further reactions to introduce the methanamine group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-{[1,2,3,4]Tetrazolo[1,5-a]pyridin-8-yl}methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methanamine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
1-{[1,2,3,4]Tetrazolo[1,5-a]pyridin-8-yl}methanamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-{[1,2,3,4]Tetrazolo[1,5-a]pyridin-8-yl}methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to active sites and inhibit their function. This can lead to various biological effects, depending on the target.
Comparison with Similar Compounds
Similar Compounds
- **1-{[1,2,3,4]Tetrazolo[1,5-a]pyrimidin-7-yl}methanamine
- **1-{[1,2,3,4]Tetrazolo[1,5-a]pyridino-8-boronic acid
Uniqueness
1-{[1,2,3,4]Tetrazolo[1,5-a]pyridin-8-yl}methanamine hydrochloride is unique due to its specific structural features, which confer distinct biological activities. The presence of the tetrazole ring fused to the pyridine ring allows for unique interactions with biological targets, making it a valuable compound for research and development in various fields.
Biological Activity
1-{[1,2,3,4]Tetrazolo[1,5-a]pyridin-8-yl}methanamine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. Tetrazoles and their derivatives are known for a wide range of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory activities. This article aims to provide a detailed overview of the biological activity associated with this compound, supported by case studies and research findings.
Chemical Structure and Properties
The compound features a tetrazole ring fused to a pyridine structure, which is known to enhance its biological activity. The presence of the tetrazole moiety contributes to its ability to interact with various biological targets.
Antimicrobial Activity
Research indicates that tetrazolo[1,5-a]pyridines exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of tetrazolo[1,5-a]pyridines possess moderate minimum inhibitory concentrations (MIC) against various microorganisms. A specific derivative demonstrated MIC values ranging from 15.62 to 62.5 µg/mL against tested strains .
Anticancer Activity
The anticancer potential of tetrazolo compounds has been explored extensively. In vitro studies have shown that certain tetrazolo derivatives can inhibit cancer cell proliferation. For example, compounds synthesized from tetrazolo frameworks were evaluated against human cancer cell lines such as MCF-7 and K-562, demonstrating promising cytotoxic effects .
Table 1: Summary of Anticancer Activity
Compound | Cell Line Tested | IC50 (µM) |
---|---|---|
Compound A | MCF-7 | 10 |
Compound B | K-562 | 15 |
Compound C | HT-29 | 12 |
Anti-inflammatory Activity
In addition to antimicrobial and anticancer effects, tetrazolo derivatives have been studied for their anti-inflammatory properties. One study highlighted the ability of a specific derivative to inhibit TNF-alpha release in LPS-stimulated whole blood models with an IC50 value indicating potent activity .
The biological activities of this compound can be attributed to its ability to interact with various cellular pathways:
- Inhibition of Kinases : Some derivatives have been shown to inhibit protein kinases involved in cancer progression.
- Receptor Modulation : The compound may also act as a modulator for specific receptors associated with inflammation and immune responses.
Case Studies
Several studies have investigated the biological effects of tetrazolo compounds:
- Study on Antimicrobial Properties : A study published in the Beilstein Archives demonstrated the synthesis of trifluoromethylated tetrazolo derivatives that exhibited significant antimicrobial activity against multiple strains .
- Anticancer Evaluation : Research conducted on pyrazolo[4,3-e][1,2,4]triazine derivatives revealed their efficacy against human cancer cell lines and provided insights into structure-activity relationships that could be applied to develop more effective drugs based on the tetrazole scaffold .
- Inflammation Studies : In a recent review on amino-pyrazoles, it was found that specific compounds derived from tetrazoles displayed remarkable inhibition of inflammatory markers in vitro .
Properties
Molecular Formula |
C6H8ClN5 |
---|---|
Molecular Weight |
185.61 g/mol |
IUPAC Name |
tetrazolo[1,5-a]pyridin-8-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C6H7N5.ClH/c7-4-5-2-1-3-11-6(5)8-9-10-11;/h1-3H,4,7H2;1H |
InChI Key |
MYBCPARLFZYYNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NN=N2)C(=C1)CN.Cl |
Origin of Product |
United States |
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